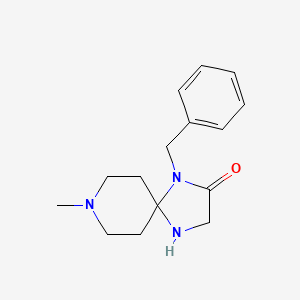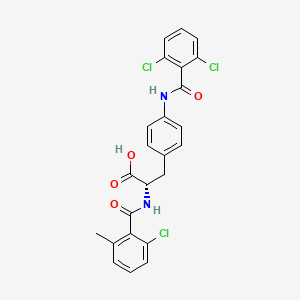
OBI-3424
Übersicht
Beschreibung
OBI-3424 ist ein hochspezifisches Prodrug, das durch Aldo-Keto-Reduktase-Familie 1-Mitglied C3 (AKR1C3) in ein potentes DNA-Alkylierungsmittel umgewandelt wird. Diese Verbindung hat in klinischen Tests für das hepatozelluläre Karzinom und kastrationsresistente Prostatakrebs ein signifikantes Potenzial gezeigt. Es stellt eine neuartige Behandlung für akute lymphatische Leukämie dar, insbesondere für die T-Linien-akute lymphatische Leukämie .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Herstellung eines Bis-Alkylierungsmittels, das durch AKR1C3 aktiviert wird. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht allgemein bekannt. Es ist bekannt, dass die Verbindung so konzipiert ist, dass sie in Gegenwart von AKR1C3 selektiv aktiviert wird, das in bestimmten Krebszellen überexprimiert wird .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound werden in verfügbaren Quellen nicht ausführlich beschrieben. Die Produktion beinhaltet wahrscheinlich Standardverfahren der pharmazeutischen Herstellung, einschließlich Synthese, Reinigung und Formulierung unter den Bedingungen der Good Manufacturing Practices (GMP), um die Qualität und Wirksamkeit der Verbindung zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of OBI-3424 involves the preparation of a bis-alkylating agent that is activated by AKR1C3. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is designed to be selectively activated in the presence of AKR1C3, which is overexpressed in certain cancer cells .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in available sources. The production likely involves standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation under Good Manufacturing Practices (GMP) to ensure the compound’s quality and efficacy .
Analyse Chemischer Reaktionen
Arten von Reaktionen
OBI-3424 durchläuft verschiedene Arten von chemischen Reaktionen, wobei die Aktivierung durch AKR1C3 im Vordergrund steht. Die Schlüsselreaktion ist die Umwandlung des Prodrugs in ein potentes DNA-Alkylierungsmittel, das DNA-Vernetzung und anschließenden Zelltod induzieren kann .
Häufige Reagenzien und Bedingungen
Die Aktivierung von this compound erfordert die Anwesenheit von AKR1C3, das als Katalysator für die Umwandlung dient. Die Reaktionsbedingungen sind typischerweise physiologisch und treten innerhalb der zellulären Umgebung auf, in der AKR1C3 überexprimiert wird .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der Aktivierung von this compound gebildet wird, ist ein Bis-Alkylierungsmittel, das DNA-Vernetzung induzieren kann. Dieses Mittel ist hochzytotoxisch und führt zum Tod von Krebszellen, die AKR1C3 überexprimieren .
Wissenschaftliche Forschungsanwendungen
OBI-3424 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird aufgrund seines einzigartigen Aktivierungsmechanismus und seiner selektiven Zytotoxizität untersucht, was Einblicke in die Prodrug-Entwicklung und -Aktivierung liefert.
Biologie: Die Verbindung wird verwendet, um die Rolle von AKR1C3 in der Krebsbiologie und ihr Potenzial als Biomarker für gezielte Therapien zu untersuchen.
Medizin: this compound befindet sich in klinischen Studien zur Behandlung von hepatozellulärem Karzinom, kastrationsresistentem Prostatakrebs und akuter lymphatischer Leukämie. .
Industrie: Die Pharmaindustrie untersucht this compound hinsichtlich seines Potenzials, die Ergebnisse der Krebsbehandlung zu verbessern und die mit herkömmlicher Chemotherapie verbundenen Nebenwirkungen zu reduzieren
Wirkmechanismus
This compound entfaltet seine Wirkung durch einen hochspezifischen Aktivierungsmechanismus. Die Verbindung wird durch AKR1C3 in ein potentes DNA-Alkylierungsmittel umgewandelt. Dieses Mittel induziert DNA-Vernetzung, was zur Störung der DNA-Replikation und -Transkription führt und letztendlich zum Zelltod führt. Die selektive Aktivierung durch AKR1C3 stellt sicher, dass die zytotoxischen Wirkungen in erster Linie auf Krebszellen gerichtet sind, die dieses Enzym überexprimieren, wodurch Schäden an normalen Zellen minimiert werden .
Wirkmechanismus
OBI-3424 exerts its effects through a highly selective activation mechanism. The compound is converted by AKR1C3 into a potent DNA-alkylating agent. This agent induces DNA cross-linking, leading to the disruption of DNA replication and transcription, ultimately causing cell death. The selective activation by AKR1C3 ensures that the cytotoxic effects are primarily targeted at cancer cells that overexpress this enzyme, minimizing damage to normal cells .
Vergleich Mit ähnlichen Verbindungen
OBI-3424 ist einzigartig in seiner selektiven Aktivierung durch AKR1C3. Ähnliche Verbindungen umfassen:
Cyclophosphamid: Ein weit verbreitetes DNA-Alkylierungsmittel, dem der selektive Aktivierungsmechanismus von this compound fehlt.
PR-104: Ein weiteres Prodrug, das unter hypoxischen Bedingungen aktiviert wird, aber nicht spezifisch durch AKR1C3.
Nelarabin: Ein Prodrug, das zur Behandlung der T-Zell-akuten lymphatischen Leukämie eingesetzt wird und oft in Kombination mit this compound untersucht wird, um die Wirksamkeit zu steigern
This compound zeichnet sich durch seine selektive Aktivierung durch AKR1C3 aus, was eine gezielte Therapie mit reduzierten Nebenwirkungen im Vergleich zu nicht-selektiven DNA-Alkylierungsmitteln ermöglicht .
Eigenschaften
IUPAC Name |
3-[5-[(1R)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N4O6P/c1-15(31-32(29,23-9-10-23)24-11-12-24)16-7-8-19(25(27)28)20(14-16)30-18-6-4-5-17(13-18)21(26)22(2)3/h4-8,13-15H,9-12H2,1-3H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGZZGNICQFUHV-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N4O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097713-68-1 | |
| Record name | OBI-3424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097713681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OBI-3424 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16057 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AST-3424 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6SH5T8H76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanamine, 2-[(2-bromo-4-pyridinyl)oxy]-N,N-dimethyl-](/img/structure/B8192558.png)
![5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B8192572.png)




![(2R,3R)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole](/img/structure/B8192625.png)

![10,16-diphenyl-N-[(1R)-1-phenylethyl]-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8192642.png)



![(5AR,10bS)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B8192681.png)
![(2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/structure/B8192687.png)
